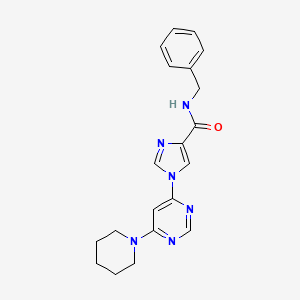
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate, also known as TIPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TIPP belongs to the class of piperidine-based compounds and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate involves the activation of the mu-opioid receptor, which leads to the inhibition of the release of neurotransmitters that are involved in pain signaling. This compound also activates the delta-opioid receptor, which leads to the modulation of stress responses and the regulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have potent analgesic effects, which are comparable to those of morphine. This compound has also been shown to have anxiolytic and antidepressant effects, which are mediated through the activation of the delta-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. This compound also has a long duration of action, which allows for prolonged experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of (S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate in scientific research. One potential direction is the development of this compound-based drugs for the treatment of pain and mood disorders. Another potential direction is the use of this compound as a tool for studying the opioid system and its role in pain and mood regulation. Additionally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds.
Métodos De Síntesis
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate can be synthesized using various methods, including the solid-phase synthesis method and the solution-phase synthesis method. The solid-phase synthesis method involves the use of a resin-bound piperidine scaffold, which is functionalized with the required side chains. On the other hand, the solution-phase synthesis method involves the coupling of the piperidine scaffold with the appropriate side chains using a coupling reagent.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-(3-isopropylureido)piperidine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of opioid research. This compound has shown to be a potent and selective agonist at the mu-opioid receptor, which is responsible for pain relief. This compound has also been shown to have a high affinity for the delta-opioid receptor, which is involved in mood regulation and the modulation of stress responses.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)15-12(18)16-11-7-6-8-17(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H2,15,16,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDQJHDMEMEMKM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2617044.png)

![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)
![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)

![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)

![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)
